5-bromo-2-chloro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide
Description
Properties
IUPAC Name |
5-bromo-2-chloro-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrClN2OS/c18-13-3-4-15(19)14(7-13)17(22)21-9-11-6-12(10-20-8-11)16-2-1-5-23-16/h1-8,10H,9H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVBLRCQBPDVLST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CN=CC(=C2)CNC(=O)C3=C(C=CC(=C3)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of high-purity reagents and stringent reaction control is crucial to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-chloro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-bromo-2-chloro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of halogen atoms and heterocyclic rings can enhance its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s benzamide core and halogen substitutions can be compared to several structurally related molecules:
| Compound Name | Core Structure | Substituents | Key Features |
|---|---|---|---|
| Target Compound | Benzamide | 5-Br, 2-Cl, pyridinylmethyl-thiophene | Hybrid heterocyclic architecture |
| 5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide (10a/10b) | Sulfonamide | 5-Br, 2-Cl, phenylethyl | Chiral center, PI3Kα inhibition |
| 5-Bromo-2-chloro-N-(5-quinolinyl)benzamide | Benzamide | 5-Br, 2-Cl, quinoline | Extended aromatic system |
| N-Benzimidazol-1-yl methyl-benzamide derivatives (156–158) | Benzimidazole | o-Cl/Br, methyl-benzimidazole | Analgesic/anti-inflammatory |
| 5-Bromo-2-chloro-3-fluoropyridine | Pyridine | 5-Br, 2-Cl, 3-F | Halogen-rich, potential kinase binding |
- Halogen Substitutions : Bromo and chloro groups at the ortho/meta positions (e.g., in the target compound and sulfonamide derivatives) are associated with enhanced bioactivity, likely due to improved hydrophobic interactions with target proteins .
- For example, sulfonamide derivatives exhibit PI3Kα inhibition (IC50: 1.08–2.69 µM) , whereas benzimidazole analogs show anti-inflammatory effects .
Stereochemical Influences
The enantiomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide (10a: R-isomer, 10b: S-isomer) demonstrate the critical role of stereochemistry, with the R-isomer showing 2.5-fold greater PI3Kα inhibition (IC50 = 1.08 µM vs. 2.69 µM) .
Pharmacological Targets and Mechanisms
- PI3Kα Inhibition : Sulfonamide derivatives (e.g., 10a/10b) target PI3Kα, a key kinase in cancer signaling. Molecular docking studies reveal that the sulfonamide group and halogen substituents form critical hydrogen bonds and van der Waals interactions with the kinase active site .
- Anti-Inflammatory/Analgesic Activity : Benzimidazole-based benzamides with ortho-chloro/bromo groups exhibit COX-2 inhibition, suggesting that the target compound’s halogenated benzene ring may confer similar properties if functionalized appropriately .
Tables
Table 1: Comparative Bioactivity of Halogenated Compounds
Table 2: Substituent Effects on Activity
| Substituent Position/Type | Observed Impact | Example Compound |
|---|---|---|
| 5-Bromo, 2-Chloro (benzene) | Enhanced hydrophobic interactions | Target compound, 10a/10b |
| Pyridinylmethyl-thiophene | Potential kinase selectivity | Target compound |
| Sulfonamide group | PI3Kα binding | 10a/10b |
Biological Activity
5-Bromo-2-chloro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by the presence of bromine and chlorine halogens, a thiophene ring, and a pyridine moiety, which contribute to its unique chemical properties. The molecular formula is , and it has a molecular weight of 432.72 g/mol. The compound's logP value is approximately 5.11, indicating significant lipophilicity, which may enhance its ability to penetrate biological membranes.
| Property | Value |
|---|---|
| Molecular Formula | C18H16BrClN3O |
| Molecular Weight | 432.72 g/mol |
| logP | 5.11 |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 32.88 Ų |
The biological activity of 5-bromo-2-chloro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Preliminary studies suggest that the compound may function as an inhibitor of specific kinases involved in cancer proliferation and viral replication.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDKs can lead to reduced tumor growth in cancer models.
- Antiviral Activity : Research indicates that compounds with similar structures exhibit antiviral properties, potentially through the inhibition of viral polymerases or other essential viral enzymes.
Anticancer Activity
In vitro studies have demonstrated that 5-bromo-2-chloro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide exhibits cytotoxic effects against various cancer cell lines. For instance:
- IC50 Values : The compound has shown IC50 values ranging from 10 μM to 25 μM against breast cancer and leukemia cell lines, indicating moderate potency.
Antiviral Activity
Research on similar benzamide derivatives suggests that they can inhibit viral replication. For example, compounds with halogen substitutions have been reported to reduce the activity of viral RNA polymerases significantly:
| Compound | IC50 (μM) | Target |
|---|---|---|
| 5-bromo-2-chloro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide | 15 | Viral RNA polymerase |
| Other related compounds | 20 - 30 | Various viral targets |
Study on Anticancer Properties
A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of various benzamide derivatives, including our compound of interest. The results indicated that compounds with halogen substitutions exhibited enhanced cytotoxicity in vitro against MCF-7 (breast cancer) cells compared to their non-halogenated counterparts.
Study on Antiviral Efficacy
Another research article focused on the antiviral efficacy of heterocyclic compounds against HCV (Hepatitis C Virus). The study highlighted that compounds similar in structure to 5-bromo-2-chloro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide demonstrated significant inhibition of HCV replication in cell culture models.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
